n-Fmoc-5,5-dimethyl-l-norleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-5,5-dimethyl-L-norleucine: is a synthetic amino acid derivative characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of 5,5-dimethyl-L-norleucine. This compound is widely used in peptide synthesis due to its stability and ease of deprotection under mild acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-5,5-dimethyl-L-norleucine typically involves the following steps:
Protection of the amino group: : The amino group of L-norleucine is protected using Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine (TEA) to form the Fmoc-protected derivative.
Methylation: : The carboxyl group of the protected amino acid is methylated using reagents like iodomethane (methyl iodide) and a base such as sodium hydride (NaH) to introduce the dimethyl groups at the 5-position.
Purification: : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using reactors and automated systems to ensure consistent quality and yield. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reaction time to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-5,5-dimethyl-L-norleucine: undergoes various chemical reactions, including:
Deprotection: : The Fmoc group can be removed using mild acids such as trifluoroacetic acid (TFA) to expose the free amino group.
Coupling Reactions: : It can be coupled with other amino acids or peptide fragments using coupling reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole).
Oxidation and Reduction: : The compound can be subjected to oxidation or reduction reactions depending on the desired chemical transformation.
Common Reagents and Conditions
Deprotection: : TFA, dichloromethane (DCM).
Coupling Reactions: : HBTU, HOBt, DIPEA (Diisopropylethylamine).
Oxidation: : Oxidizing agents like hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Deprotection: : Free amino acid (L-norleucine).
Coupling Reactions: : Peptides or peptide fragments.
Oxidation: : Various oxidized derivatives.
Reduction: : Reduced derivatives.
Scientific Research Applications
N-Fmoc-5,5-dimethyl-L-norleucine: is extensively used in scientific research due to its versatility:
Peptide Synthesis: : It serves as a building block in the synthesis of peptides and proteins.
Chemical Biology: : It is used in the study of enzyme mechanisms and inhibitor design.
Medicine: : It aids in the development of peptide-based drugs and therapeutic agents.
Industry: : It is employed in the production of bioactive peptides and materials.
Mechanism of Action
The mechanism by which N-Fmoc-5,5-dimethyl-L-norleucine exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The dimethyl groups enhance the hydrophobicity and stability of the compound, making it suitable for various biological and industrial applications.
Comparison with Similar Compounds
N-Fmoc-5,5-dimethyl-L-norleucine: is similar to other Fmoc-protected amino acids, such as Fmoc-norleucine and Fmoc-N-methyl-norleucine . its unique feature is the presence of the 5,5-dimethyl groups, which provide enhanced stability and hydrophobicity compared to its counterparts.
List of Similar Compounds
Fmoc-norleucine
Fmoc-N-methyl-norleucine
Fmoc-phenylalanine
Fmoc-tyrosine
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-dimethylhexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-23(2,3)13-12-20(21(25)26)24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUXGAUXGMHUSZ-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.